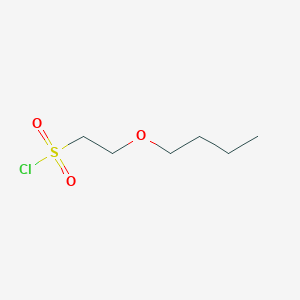
2-Butoxyethanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxyethanesulfonyl chloride is a chemical compound with the molecular formula C6H13ClO3S . It has a molecular weight of 200.69 .
Molecular Structure Analysis
The InChI code for 2-Butoxyethanesulfonyl chloride is 1S/C6H13ClO3S/c1-2-3-4-10-5-6-11(7,8)9/h2-6H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Toxicity and Biological Monitoring
2-Butoxyethanol, closely related to 2-Butoxyethanesulfonyl chloride, is a widely used organic solvent. Research has highlighted its potential as a suspected human carcinogen and explored its metabolism, absorption in vivo, toxicity, and biological monitoring methods. This includes studies on its dermal absorption, metabolism, and excretion patterns in various organisms (Liu & Zhang, 2021), (Lockley, Howes, & Williams, 2004).
Occupational Exposure Monitoring
Studies have been conducted on the occupational exposure to 2-Butoxyethanol, particularly for workers using cleaning agents containing this chemical. These studies focus on environmental and biological monitoring to assess the level of exposure among workers (Vincent et al., 1993).
Extraction and Recovery in Industrial Processes
Research has been done on the extraction and recovery of 2-Butoxyethanol from aqueous phases, especially in contexts with high saline concentration. This is particularly relevant for industries like hydraulic fracturing, where 2-Butoxyethanol is identified as a contaminant (Manz & Carter, 2016).
Physiological Impact and Pharmacokinetics
There are studies on the physiological impact and pharmacokinetics of 2-Butoxyethanol. These include its metabolism to 2-butoxyacetic acid and the subsequent excretion patterns, exploring how these processes differ across species and sexes (Lee, Dill, Chou, & Roycroft, 1998).
Environmental Impact and Adsorption Studies
Environmental impact and adsorption studies have also been conducted, especially in relation to hydraulic fracturing. These studies assess how 2-Butoxyethanol and similar compounds interact with different materials, like shale and activated carbon, which is crucial for understanding their environmental behavior (Manz, Haerr, Lucchesi, & Carter, 2016).
Propiedades
IUPAC Name |
2-butoxyethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO3S/c1-2-3-4-10-5-6-11(7,8)9/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYJEQGKCHFRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxyethanesulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2494034.png)



![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one](/img/structure/B2494041.png)


![N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-Methylsulfonyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2494051.png)

![N-(3-acetylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2494054.png)
![(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one](/img/structure/B2494055.png)
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-](/img/structure/B2494057.png)